4,4'-Difluorobenzophenone is an organic compound with the formula (C6H4F)2CO. It is a colorless solid that plays a crucial role in scientific research as a key intermediate in the synthesis of polyetherether ketone (PEEK) []. PEEK is a high-performance polymer known for its exceptional thermal stability, chemical resistance, and mechanical strength. These properties make PEEK valuable in various applications, including:
4,4'-Difluorobenzophenone consists of two phenyl rings (C6H5) connected by a carbonyl group (C=O). The key features of its structure include:
4,4'-Difluorobenzophenone is typically synthesized through the acylation of fluorobenzene with p-fluorobenzoyl chloride. Aluminum chloride (AlCl3) acts as a Lewis acid catalyst in a petroleum ether solvent []. The balanced chemical equation for this reaction is:
C6H5F + C6H4FCOCCl (AlCl3) -> (C6H4F)2CO + HCl []
4,4'-Difluorobenzophenone does not possess a biological function and hence doesn't have a mechanism of action in living systems. Its significance lies in its role as a precursor molecule for PEEK.
4,4'-Difluorobenzophenone is considered to have low to moderate toxicity []. However, it's advisable to handle it with care following standard laboratory safety protocols. These include:
4,4'-Difluorobenzophenone (C13H8F2O) is a colorless solid commonly used as a precursor to polyetherether ketone (PEEK), a high-performance polymer known for its excellent chemical resistance and thermal stability []. However, 4,4'-difluorobenzophenone also finds applications in various scientific research fields, as detailed below:
Researchers have employed 4,4'-difluorobenzophenone to investigate the properties of various membranes, including carboxylated, carboxylated/sulfonated, and crosslinked membranes []. These studies have focused on the:
Irritant;Environmental Hazard